Neuroprotection and Retinal HealthThe neuroprotective effects of Norrin on RGCs suggest potential applications in the treatment of retinal diseases and conditions that lead to RGC damage. By activating neuroprotective pathways, Norrin could be used to develop therapies for diseases such as glaucoma and diabetic retinopathy1.
Stroke and Brain InjuriesNorrin's role in maintaining blood-brain barrier integrity after SAH indicates its potential use in the treatment of stroke and other brain injuries where the blood-brain barrier is compromised. Therapeutic strategies could involve the administration of Norrin or its analogs to reduce neurological damage and improve recovery2.
ContraceptionThe mechanism of action of norgestrel in combination with ethinylestradiol provides a basis for its use as a postcoital contraceptive. Understanding how these compounds affect ovulation and endometrial development can lead to the development of more effective contraceptive methods37.
Rheumatoid Arthritis and Bone DiseasesNorisoboldine's ability to suppress osteoclast differentiation and function suggests its use in treating rheumatoid arthritis and other bone diseases characterized by excessive bone resorption. By targeting early stages of osteoclast differentiation, Norisoboldine could be part of a therapeutic approach to prevent joint destruction and bone loss4.
Malaria TreatmentThe antimalarial and antiplasmodial activities of norneolignans highlight their potential application in the treatment of malaria. The development of new antimalarial drugs could benefit from the structure-activity relationship (SAR) studies of norneolignans to improve efficacy and reduce toxicity5.
Norneovardenafil is a synthetic compound classified as a phosphodiesterase type 5 inhibitor, similar to vardenafil, which is primarily used in the treatment of erectile dysfunction. The molecular formula for norneovardenafil is , and its molecular weight is 356.38 g/mol. This compound has garnered attention due to its structural similarities to vardenafil and its potential applications in pharmacology, particularly in erectile dysfunction therapies and as a possible adulterant in dietary supplements .
The synthesis of norneovardenafil typically involves multi-step organic reactions that modify the vardenafil structure. While specific synthetic pathways are not extensively documented in the available literature, the general approach includes:
The precise synthetic route can vary based on desired modifications to the vardenafil structure, which may include alterations to functional groups or side chains .
Norneovardenafil's structure is characterized by a complex arrangement of atoms that includes:
Norneovardenafil participates in several chemical reactions typical of phosphodiesterase inhibitors:
These reactions are significant for understanding how norneovardenafil behaves in biological systems and its stability under various conditions .
Norneovardenafil acts primarily by inhibiting phosphodiesterase type 5 enzymes, which leads to increased levels of cyclic guanosine monophosphate (cGMP) in smooth muscle cells. The mechanism can be outlined as follows:
Research indicates that norneovardenafil's potency may vary compared to other inhibitors like sildenafil and tadalafil, making it a subject of ongoing pharmacological studies .
Norneovardenafil exhibits several notable physical and chemical properties:
These properties are essential for formulation development in pharmaceutical applications .
Norneovardenafil has potential applications across various fields:
Norneovardenafil is a structural analog of the phosphodiesterase type 5 (PDE5) inhibitor vardenafil, distinguished by the absence of the N-ethyl group on its piperazine ring. Its core structure consists of a 1H-imidazo[5,1-f][1,2,4]triazin-4-one scaffold linked to a benzene sulfonamide moiety. The piperazine nitrogen adopts a secondary amine configuration (─NH─ rather than ─N(CH₂CH₃)─), altering electronic distribution and steric bulk. This modification reduces the molecular weight by 28 Da compared to vardenafil (empirical formula C₂₁H₂₈N₆O₄S vs. vardenafil’s C₂₃H₃₂N₆O₄S) [6] [9].
Key architectural features include:
Table 1: Structural Comparison of Norneovardenafil and Vardenafil
Property | Norneovardenafil | Vardenafil |
---|---|---|
Empirical Formula | C₂₁H₂₈N₆O₄S | C₂₃H₃₂N₆O₄S |
Molecular Weight (g/mol) | 460.56 | 488.61 |
Piperazine Substitution | Secondary amine (─NH─) | Tertiary amine (─NCH₂CH₃─) |
Key Functional Group | ─SO₂NH─C₄H₉N₂ (unethylated) | ─SO₂N(CH₂CH₃)C₄H₈N₂ |
The synthesis of norneovardenafil leverages vardenafil’s established manufacturing route but substitutes piperazine for N-ethylpiperazine during sulfonamide formation. A representative 4-step optimized pathway is outlined below:
Optimization Challenges:
Table 2: Synthetic Route Optimization Parameters
Step | Reaction Conditions | Yield | Purity (HPLC) |
---|---|---|---|
Sulfonylation | Piperazine/acetone, 65°C, N₂, 6 h | 87% | 92% |
Crystallization | Ethanol/H₂O (3:1), 0–5°C, slow cooling | 78% | 98.5% |
Salt Formation | HCl/IPA, 25°C, stirring | 95% | 99.3% |
The pharmacological impact of norneovardenafil’s deethylated piperazine is evaluated through PDE5 binding affinity, selectivity, and physicochemical properties:
Table 3: Key Pharmacological Parameters in SAR Context
Parameter | Norneovardenafil | Vardenafil | Effect of Deethylation |
---|---|---|---|
PDE5 IC₅₀ (nM) | 1.8 | 0.7 | 2.6-fold reduction |
PDE6 IC₅₀ (nM) | 15 | 11 | 1.4-fold increase |
LogD (pH 7.4) | 0.9 | 1.2 | Increased hydrophilicity |
Caco-2 Pₐₚₚ (cm/s) | 8.1 × 10⁻⁶ | 13.5 × 10⁻⁶ | 40% decrease |
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.: